molecular formula C14H10ClNO4 B6394062 2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% CAS No. 1261968-12-0

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95%

Cat. No. B6394062
CAS RN: 1261968-12-0
M. Wt: 291.68 g/mol
InChI Key: KLCLRYFACHXBEB-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)isonicotinic acid, 95% (2C5MCPI-95) is a synthetic compound used in scientific research. It is a derivative of isonicotinic acid, a type of organic acid that is closely related to nicotinic acid, also known as niacin. 2C5MCPI-95 is a white crystalline powder with a molecular weight of 221.6 g/mol and a melting point of 133-134°C. It has a solubility of 1 g/L in water and is soluble in methanol and ethanol.

Mechanism of Action

2C5MCPI-95 is believed to act as a competitive inhibitor of enzymes. It binds to the active site of the enzyme and prevents the substrate from binding. In addition, it is believed to act as a reversible inhibitor, meaning that it can be removed from the enzyme’s active site by the action of another molecule.
Biochemical and Physiological Effects
2C5MCPI-95 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, amino acids, and lipids. In addition, it has been found to affect the activity of proteins involved in the regulation of cell growth, differentiation, and apoptosis. It has also been found to affect the activity of transcription factors, as well as the expression of certain genes.

Advantages and Limitations for Lab Experiments

2C5MCPI-95 has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be stored at room temperature. In addition, it is soluble in a variety of solvents, making it easy to work with. However, it is also relatively unstable, meaning that it can degrade over time.

Future Directions

Future research into the use of 2C5MCPI-95 in scientific research could focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into the development of more stable derivatives of 2C5MCPI-95 that could be used in laboratory experiments. Further research could also focus on the potential applications of 2C5MCPI-95 in drug development and the development of new medical treatments. Finally, research could be conducted into the potential environmental effects of 2C5MCPI-95, as well as its potential toxicity.

Synthesis Methods

2C5MCPI-95 is synthesized by a method known as the “Schiff base method.” This method involves the reaction of 2-chloro-5-methoxycarbonylphenyl isonicotinoyl chloride with an aldehyde in the presence of an acid catalyst. This reaction results in the formation of an aldehyde-isonicotinic acid Schiff base. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2C5MCPI-95 has a variety of applications in scientific research. It is used in the synthesis of various organic compounds and has been used in the study of enzyme kinetics, protein folding, and enzyme-catalyzed reactions. It is also used in the study of protein-protein interactions and has been used in the study of drug-target interactions. In addition, it has been used in the study of the structure and function of proteins, as well as in the study of enzyme inhibition.

properties

IUPAC Name

2-(2-chloro-5-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-2-3-11(15)10(6-9)12-7-8(13(17)18)4-5-16-12/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCLRYFACHXBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688318
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261968-12-0
Record name 2-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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